![molecular formula C6H10ClN B14464125 2-Chloro-2-azabicyclo[2.2.1]heptane CAS No. 66399-05-1](/img/structure/B14464125.png)
2-Chloro-2-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-azabicyclo[221]heptane is a bicyclic compound that contains a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the reaction of cyclopentene with a nitrogen-containing reagent under specific conditions. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . Another method involves the use of SmI2-mediated cascade reactions, which include spirocyclization and rearrangement steps to form the desired bicyclic framework .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. These methods may include the use of large-scale reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The nitrogen atom and other functional groups in the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, SmI2, and various electrophilic reagents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation reactions may produce oxygenated bicyclic compounds .
Aplicaciones Científicas De Investigación
2-Chloro-2-azabicyclo[2.2.1]heptane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s properties can be exploited in the design of new materials with specific functionalities
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
2-Chloro-2-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
Norbornane: A bicyclic hydrocarbon with a similar carbon skeleton but without the nitrogen atom.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
66399-05-1 |
|---|---|
Fórmula molecular |
C6H10ClN |
Peso molecular |
131.60 g/mol |
Nombre IUPAC |
2-chloro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10ClN/c7-8-4-5-1-2-6(8)3-5/h5-6H,1-4H2 |
Clave InChI |
SZDCMBCVSXMYNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CN2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


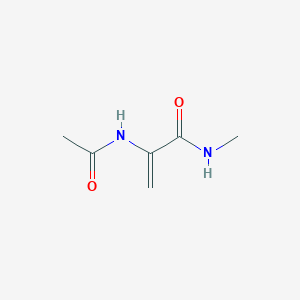
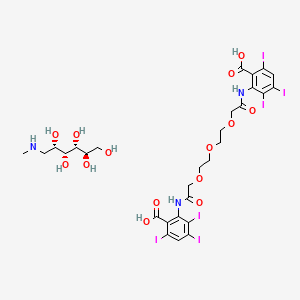
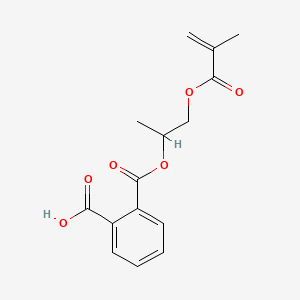
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
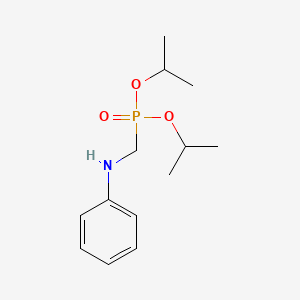
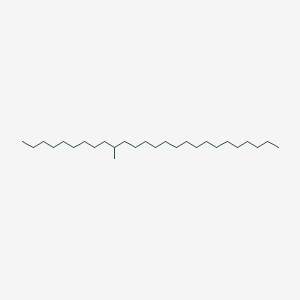

![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)
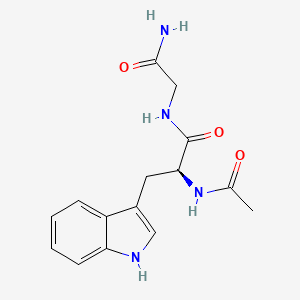

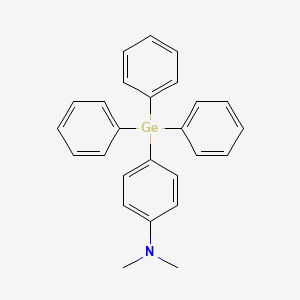
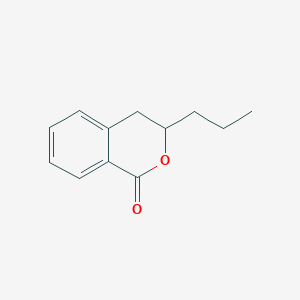
![(5R,5aR,8aR,9R)-9-(3,5-dimethoxy-4-propoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14464114.png)
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine](/img/structure/B14464120.png)
